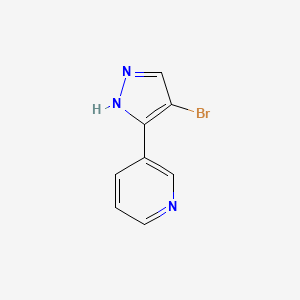

3-(4-Bromo-1H-pyrazol-3-yl)pyridine

Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Beyond

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. rroij.commdpi.com Its unique structural and electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow for diverse interactions with biological targets. mdpi.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. rroij.comnih.gov The versatility of the pyrazole nucleus is further highlighted by its presence in commercially successful drugs. mdpi.com Beyond medicine, pyrazoles are integral to the development of agrochemicals, such as herbicides and fungicides, and advanced materials with unique optical and thermal properties. rroij.com

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous bioactive compounds and functional materials. researchgate.net Its presence is noted in a range of pharmaceuticals. The pyridine scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a valuable component in the design of molecules with specific biological functions.

Overview of Biaryl Pyrazole-Pyridine Systems in Contemporary Research

The strategic combination of pyrazole and pyridine rings to form biaryl systems has emerged as a powerful approach in modern drug discovery and materials science. These fused or directly linked heterocyclic systems, such as pyrazolopyridines, have been extensively explored for their therapeutic potential. mdpi.comnih.gov Research has shown that these biaryl scaffolds can act as potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. nih.gov The investigation of pyrazolo[3,4-b]pyridines, a class of fused pyrazole-pyridine systems, has revealed their potential as antitumor, anti-inflammatory, and nervous system agents. nih.gov The development of synthetic methodologies to access these complex structures is an active area of research, with a focus on creating diverse libraries of compounds for biological screening. nih.govresearchgate.net

Scope and Objectives of Academic Research on the Compound

Academic research on 3-(4-Bromo-1H-pyrazol-3-yl)pyridine and related compounds is multifaceted. A primary objective is the development of efficient and scalable synthetic routes to access this and other biaryl pyrazole-pyridine isomers. This includes the exploration of novel catalytic systems and reaction conditions. growingscience.com A significant portion of research is dedicated to exploring the compound's potential in medicinal chemistry. This involves synthesizing derivatives and evaluating their biological activities against various targets, such as kinases, with the aim of identifying lead compounds for drug development. Furthermore, the physicochemical properties of these compounds, including their electronic and photophysical characteristics, are studied to assess their potential applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or sensors.

Data on Related Pyrazole and Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 875781-17-2 | C6H4BrN3 | 198.02 |

| 4-(4-Bromo-1H-pyrazol-3-yl)pyridine | 166196-54-9 | C9H8BrN3 | - |

| 4-Bromo-1H-pyrazolo[3,4-b]pyridine | 856859-49-9 | C6H4BrN3 | 198.02 |

| 3-Bromo-1H-pyrazolo[4,3-c]pyridine | 633328-88-8 | C6H4BrN3 | 198.02 |

| 4-bromo-1H-pyrazolo[3,4-c]pyridine | 1032943-43-3 | C6H4BrN3 | - |

| 3-Bromo-4-(4-methyl-1H-pyrazol-1-yl)pyridine | - | C9H8BrN3 | - |

| (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 1146629-83-5 | - | - |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | - | C10H9BrN2 | - |

| 5-Bromo-1H-pyrazol-3-amine | 950739-21-6 | - | - |

| 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester | - | - | - |

| 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester | - | - | - |

| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | - | - | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQAWYNVLARCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Bromo 1h Pyrazol 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 3-(4-Bromo-1H-pyrazol-3-yl)pyridine, a combination of ¹H, ¹³C, and ¹⁵N NMR studies provides a complete picture of its structure in solution.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the pyrazole (B372694) ring.

The pyridine ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position of the pyridine ring is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The other pyridine protons at positions 4, 5, and 6 will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The pyrazole ring has a single proton at the C5 position, which is expected to appear as a singlet. The N-H proton of the pyrazole ring is also observable and its chemical shift can be influenced by solvent and concentration, often appearing as a broad singlet.

Detailed research findings on the specific chemical shifts and coupling constants for this compound are not extensively available in published literature, but analysis of related structures allows for predicted assignments.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the three carbons of the pyrazole ring.

The carbon atom attached to the bromine (C4 of the pyrazole) is expected to have its chemical shift influenced by the heavy atom effect. The carbons of the pyridine ring will appear in the typical aromatic region (δ 120-150 ppm), with the C2 and C6 carbons being the most deshielded. The chemical shifts of the pyrazole carbons provide confirmation of the ring's substitution pattern.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on general values for similar heterocyclic systems, as specific experimental data is not widely reported.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 148 - 152 |

| Pyridine C3 | 135 - 140 |

| Pyridine C4 | 123 - 128 |

| Pyridine C5 | 136 - 141 |

| Pyridine C6 | 148 - 152 |

| Pyrazole C3 | 145 - 150 |

| Pyrazole C4 | 95 - 105 |

| Pyrazole C5 | 130 - 135 |

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for directly probing the electronic environment of the nitrogen atoms within a heterocyclic system. The molecule contains three distinct nitrogen atoms: the pyridine nitrogen (N1'), the pyrrole-like nitrogen of the pyrazole ring (N1), and the pyridine-like nitrogen of the pyrazole ring (N2).

Each of these nitrogens will have a characteristic chemical shift. The pyridine nitrogen typically resonates at a significantly different frequency compared to the pyrazole nitrogens. Within the pyrazole ring, the two nitrogen atoms exist in different electronic environments, allowing them to be distinguished. ¹⁵N NMR is particularly useful for studying tautomerism in pyrazole systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₆BrN₃), the expected monoisotopic mass is approximately 222.97 g/mol .

In high-resolution mass spectrometry (HRMS), the measured mass will be very close to this value, confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Expected m/z Peaks in Mass Spectrometry

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Note |

| [M]⁺ | ~222.97 | ~224.97 | Molecular Ion |

| [M+H]⁺ | ~223.98 | ~225.98 | Protonated Molecule (Common in ESI) |

| [M+Na]⁺ | ~245.96 | ~247.96 | Sodium Adduct (Common in ESI) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A key feature would be the N-H stretching vibration from the pyrazole ring, which typically appears as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from both the pyridine and pyrazole rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would confirm the planarity of the pyrazole and pyridine rings and determine the dihedral angle between them. A crucial aspect of the solid-state structure is the nature of the hydrogen bonding. Pyrazoles are known to form various hydrogen-bonding motifs, such as dimers, trimers, or catemeric chains, through the interaction of the N-H donor and the pyridine-like N2 acceptor. The presence of the pyridine ring's nitrogen atom offers an additional potential hydrogen bond acceptor site, possibly leading to more complex supramolecular assemblies. While crystallographic data for the parent 4-bromo-1H-pyrazole exists, specific data for the title compound is not readily found in published databases.

Tautomerism Studies in 4-Bromo-1H-pyrazoles and Pyrazole-Pyridine Systems

The phenomenon of annular prototropic tautomerism is a well-established characteristic of N-unsubstituted pyrazoles. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between different tautomeric forms. nih.govnih.govresearchgate.net For a molecule like this compound, where the pyrazole ring is unsymmetrically substituted at the C3 and C5 positions (with a pyridine group and a hydrogen, respectively), two distinct tautomers can exist. The position of this equilibrium is highly sensitive to several factors, including the electronic nature of the substituents on the pyrazole ring, the physical state (solid or solution), solvent polarity, and temperature. nih.govmdpi.com

Investigation of 1H- and 2H-Pyrazole Tautomeric Forms

In unsymmetrically 3,5-disubstituted pyrazoles, the two principal annular tautomers are designated based on the position of the N-H proton. For the subject compound, these are the this compound form and the 3-(4-bromo-1H-pyrazol-5-yl)pyridine form. It is a general finding that the relative stability of pyrazole tautomers is significantly dependent on the nature of the substituents. researchgate.net

Studies on a range of 4-bromo-1H-pyrazoles have been conducted to determine the preferred tautomeric structure. Research combining X-ray crystallography and multinuclear magnetic resonance spectroscopy on 4-bromo-pyrazoles with an additional substituent at the C3(5) position (such as another bromine or a phenyl group) consistently shows a preference for one tautomer. researchgate.netcsic.es In all studied cases where a bromine atom is at the 3(5) position, the tautomer that is present in the solid state is the one where the bromine occupies the C3 position. researchgate.netcsic.es This preference for the 3-bromo tautomer is also maintained in solution, where it exists as the major form. researchgate.netcsic.es

For this compound, the pyridine ring at position 3 acts as an electron-withdrawing group. Theoretical calculations have established a general principle that electron-withdrawing groups on the pyrazole ring tend to stabilize the tautomer where the substituent is located at the C3 position. nih.gov Conversely, electron-donating groups generally show a preference for the C5 position. nih.gov Given that both the bromo substituent at C4 and the pyridyl substituent at C3 are electron-withdrawing, the tautomer with the pyridine ring at the C3 position, i.e., this compound, is expected to be the more stable form.

The tautomeric forms for the parent 4-bromopyrazole structure are illustrated below:

| Tautomer Name | Chemical Structure |

| 4-Bromo-3-substituted-1H-pyrazole |  |

| 4-Bromo-5-substituted-1H-pyrazole |  |

Table 1: General structures of the two possible tautomers for a 3,4-disubstituted pyrazole.

Spectroscopic and Computational Analysis of Tautomeric Equilibria

The elucidation of tautomeric equilibria in pyrazole systems heavily relies on a combination of spectroscopic techniques and computational chemistry. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for investigating these chemical processes in solution. nih.govmdpi.com However, in cases of rapid interconversion between tautomers, NMR spectra may show time-averaged signals, complicating the identification of individual species. To overcome this, studies are often conducted at low temperatures or in specific solvents (like dipolar aprotic solvents) to slow the rate of proton transfer. nih.gov

For 4-bromo-1H-pyrazoles, multinuclear NMR spectroscopy has been pivotal. researchgate.netcsic.es The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and nitrogens are sensitive to the tautomeric form.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying pyrazole tautomerism. nih.govnih.gov DFT calculations allow for the determination of the relative stabilities of the different tautomers in the gas phase and in solution. nih.govnih.gov Theoretical studies on 4-bromo-pyrazoles have successfully justified the experimental observation that 3-bromo tautomers are energetically favored over their 5-bromo counterparts. researchgate.netcsic.es

Furthermore, Gauge-Including Atomic Orbital (GIAO) calculations, a method used to predict NMR chemical shifts, can provide theoretical data that, when compared with experimental spectra, help to unambiguously assign the structure of the predominant tautomer. researchgate.netcsic.es For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to unravel differences in tautomeric stability upon modifications in ring substituents. nih.gov These computational studies confirm that electron-withdrawing substituents, like the pyridine ring in this compound, prefer the C3 position, thus stabilizing that tautomeric form. nih.gov

Below is a representative table of how computational data can be used to compare the stability of pyrazole tautomers. The energy values are hypothetical for illustrative purposes.

| Tautomer | Substituent at C3 | Substituent at C5 | Calculated Relative Energy (kJ/mol) | Predicted Stability |

| Tautomer A | Pyridine | H | 0.00 | More Stable |

| Tautomer B | H | Pyridine | +10.5 | Less Stable |

Table 2: Illustrative example of DFT-calculated relative energies for the tautomers of this compound.

The synergy between experimental spectroscopic data and high-level computational analysis provides a robust framework for understanding the intricate tautomeric equilibria in substituted pyrazole systems like this compound. nih.govresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 3 4 Bromo 1h Pyrazol 3 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has been employed to investigate the electronic properties and stability of 3-(4-Bromo-1H-pyrazol-3-yl)pyridine and related pyrazole (B372694) structures. These calculations offer a fundamental understanding of the molecule's behavior at the atomic level.

Conformation and Geometry Optimization

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole derivatives, DFT calculations have been used to optimize the molecular geometry. These studies have shown that the pyrazole ring can form various hydrogen-bonded structures, including cyclic dimers, trimers, and tetramers. researchgate.net The specific conformation adopted can be influenced by substituents on the pyrazole ring. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For pyrazole-containing compounds, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net This analysis helps in predicting how the molecule will interact with other chemical species. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in some heterocyclic systems, while the LUMO might be expected to govern nucleophilic substitution, sometimes the LUMO+1 (the next lowest unoccupied molecular orbital) is the key orbital involved in the reaction. wuxibiology.com Similarly, either the HOMO or HOMO-1 may be more relevant for predicting electrophilic reactivity, depending on the distribution of these orbitals across the molecule. wuxibiology.com

| Computational Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. numberanalytics.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. These maps illustrate the regions that are electron-rich (negative potential) and electron-poor (positive potential). For pyrazole derivatives, MEP analysis helps to identify the sites that are most likely to be involved in electrophilic and nucleophilic interactions. The nitrogen atoms of the pyrazole ring, with their lone pairs of electrons, are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. mdpi.comnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com

For various classes of heterocyclic compounds, including those containing pyrazole and pyridine (B92270) rings, 2D and 3D-QSAR models have been developed to predict their potential as inhibitors of various biological targets. mdpi.comresearchgate.net These models are built using a "training set" of molecules with known activities and then validated using a "test set". researchgate.netnih.gov Successful QSAR models can guide the design of more potent compounds by identifying the key molecular features that contribute to the desired activity. researchgate.net The reliability of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a molecule and how it might interact with a biological target. By simulating the molecule's behavior in a relevant environment (e.g., in water or a lipid bilayer), MD can reveal the different shapes the molecule can adopt and the relative stability of these conformations. This information is crucial for understanding how a molecule might bind to a receptor or enzyme.

Computational Insights into Tautomeric Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 1H-pyrazoles, the proton on the nitrogen atom can potentially move to the other nitrogen atom, resulting in two different tautomers. researchgate.net

DFT calculations have been instrumental in studying the tautomeric preferences of substituted pyrazoles. researchgate.net These studies have shown that for 4-bromo-1H-pyrazoles, the tautomer where the bromine atom is at the 3-position is generally more stable than the 5-bromo tautomer, both in the solid state and in solution. researchgate.net Computational methods can calculate the relative energies of the different tautomers, providing a quantitative measure of their stability and helping to predict the predominant form under different conditions. researchgate.net

Chemical Reactivity and Further Functionalization of 3 4 Bromo 1h Pyrazol 3 Yl Pyridine

Reactivity of the Pyrazole (B372694) Bromine at Position 4

The bromine atom at the C4 position of the pyrazole ring is a key handle for introducing molecular diversity through various cross-coupling and displacement reactions.

Cross-Coupling Reactions at the Bromine Site

The C-Br bond at the 4-position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. While specific studies on 3-(4-bromo-1H-pyrazol-3-yl)pyridine are not extensively documented in the reviewed literature, the reactivity of analogous 4-bromopyrazole systems provides a strong indication of its synthetic potential.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromopyrazole with a boronic acid or ester. For related brominated heterocyclic systems, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, Suzuki-Miyaura couplings have been successfully performed with a range of aryl- and heteroarylboronic acids. nih.gov These reactions often utilize a palladium catalyst, such as PdCl2(dppf) or a combination of a palladium source and a ligand like XPhos, in the presence of a base. nih.gov The reaction conditions can be optimized by screening solvents, catalysts, ligands, and bases, with microwave irradiation sometimes employed to accelerate the reaction. nih.gov It is anticipated that this compound would undergo similar transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles

| Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| PdCl2(dppf) | K2CO3 | Dioxane/H2O | 110 °C | Good to Excellent | nih.gov |

| XPhosPdG2/XPhos | K2CO3 | Dioxane/H2O | 110 °C | Good to Excellent | nih.gov |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 °C | Moderate to Good | nih.gov |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the bromopyrazole and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.orgnrochemistry.com For instance, the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes has been optimized, demonstrating the feasibility of this reaction on the 4-bromopyrazole core. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds, allowing for the introduction of a wide range of amine functionalities at the C4 position of the pyrazole ring. wikipedia.orglibretexts.org Studies on 4-halo-1H-1-tritylpyrazoles have shown that Pd(dba)2 in combination with a bulky phosphine (B1218219) ligand like tBuDavePhos can effectively catalyze the amination with various aryl and alkyl amines. researchgate.netnih.gov It is noteworthy that the success of the Buchwald-Hartwig amination can be dependent on the nature of the amine, with some studies indicating that amines lacking β-hydrogens may be more suitable for certain catalyst systems. researchgate.netnih.gov

Table 2: Examples of Buchwald-Hartwig Amination on Related 4-Bromopyrazoles

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Pd(dba)2/tBuDavePhos | K3PO4 | Toluene | 100 °C | 60% | researchgate.net |

| Morpholine | Pd(dba)2/tBuDavePhos | K3PO4 | Toluene | 100 °C | 67% | researchgate.net |

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C4 position of the pyrazole ring is generally challenging due to the electron-rich nature of the pyrazole ring. This reaction typically requires strong activation by electron-withdrawing groups on the ring and/or harsh reaction conditions. The available literature does not provide specific examples of successful nucleophilic displacement of the C4-bromine in this compound or closely related non-activated systems.

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in this compound presents additional opportunities for functionalization, although its reactivity is influenced by the pyrazolyl substituent. The nitrogen atom in the pyridine ring generally directs electrophilic substitution to the meta-positions (C2, C4, C6 relative to the nitrogen), while also deactivating the ring towards such reactions. Conversely, the ring is activated towards nucleophilic attack, particularly at the ortho and para positions (C2, C4, C6).

The specific position of the pyrazolyl group at C3 of the pyridine ring will further modulate this reactivity. Functionalization strategies could include electrophilic halogenation, nitration, or sulfonation, though these may require forcing conditions. Alternatively, metalation of the pyridine ring followed by quenching with an electrophile could provide a route to substituted derivatives. Cross-coupling reactions on the pyridine ring would typically require prior installation of a halide at a specific position. nih.govias.ac.inbeilstein-journals.org

Modifications at the Pyrazole N1-Position

The N1 position of the pyrazole ring, bearing a reactive hydrogen atom, is a prime site for modification, most commonly through N-alkylation or N-arylation.

N-Alkylation: The pyrazole nitrogen can be readily alkylated using a variety of alkylating agents, such as alkyl halides or tosylates, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction in unsymmetrical pyrazoles. For related pyrazole systems, bases like sodium hydride or potassium carbonate in solvents such as THF or DMF have been effectively used. pharmdbm.com

N-Arylation: The introduction of an aryl group at the N1 position is typically achieved through copper- or palladium-catalyzed N-arylation reactions (a variation of the Buchwald-Hartwig or Ullmann condensation). These reactions couple the pyrazole with an aryl halide. Copper(I) iodide with a diamine ligand is a common catalytic system for the N-arylation of pyrazoles with aryl iodides or bromides. rsc.org The reaction conditions can be tailored to accommodate a range of functional groups on both the pyrazole and the aryl halide.

Derivatization via Side-Chain Modifications

The parent compound, this compound, does not possess side chains that are readily amenable to modification. This section would become relevant for derivatives of this compound that have been further functionalized with reactive groups at either the pyrazole or pyridine rings.

Structure Activity Relationship Sar Studies of 3 4 Bromo 1h Pyrazol 3 Yl Pyridine Derivatives

Influence of Substituents on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring in 3-(4-bromo-1H-pyrazol-3-yl)pyridine offers several positions for substitution, most notably the N1 nitrogen atom and the C5 carbon. Modifications at these sites can significantly alter a compound's pharmacological profile.

The N1 position of the pyrazole is particularly important. The hydrogen atom at N1 can act as a hydrogen bond donor, which can be critical for binding to kinase domains. For instance, in studies on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors, N-methylation of the pyrazole ring led to a complete loss of activity, highlighting the necessity of the N(1)-H for hydrogen bonding interactions within the FGFR1 kinase domain. acs.org Substitutions at the N1 position with larger groups, such as aryl or substituted alkyl chains, can modulate properties like lipophilicity, metabolic stability, and target selectivity. nih.gov For example, the introduction of an arylmethyl group at N1 in a series of pyrazole-5-carbohydrazide derivatives was explored for its impact on anticancer activity. nih.gov

Substituents on the carbon atoms of the pyrazole ring also play a defining role. While the core compound has a bromine at C4 and a pyridine (B92270) at C3, modifications at C5 can further tune the activity. Introducing small alkyl or aryl groups at C5 can influence the molecule's steric profile and electronic distribution, impacting its fit and interaction with a target protein. nih.gov

| Position | Substituent Type | Observed Impact on Biological Activity | Example Class / Finding |

|---|---|---|---|

| N1 | -H (unsubstituted) | Often essential for activity, acting as a hydrogen bond donor. | Required for FGFR1 kinase inhibition in pyrazolo[3,4-b]pyridines. acs.org |

| N1 | -CH3 (Methyl) | Can abolish activity if H-bond donation is critical. | N-methylation of pyrazolo[3,4-b]pyridine led to loss of FGFR inhibitory activity. acs.org |

| N1 | Arylmethyl | Can influence lipophilicity and anticancer activity. | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides showed varied effects on A549 cell growth. nih.gov |

| N1 | Thiocarbamoyl | Can confer specific inhibitory activity, e.g., against MAO-B. | 1-thiocarbamoyl pyrazole derivatives showed promising MAO-B inhibition. nih.gov |

| C5 | Aryl / Heteroaryl | Can significantly enhance potency and modulate selectivity. | Diaryl pyrazoles have shown significant anti-inflammatory and antimicrobial activities. nih.govnih.gov |

Impact of Substituents on the Pyridine Ring on Biological Activity

The pyridine ring of the this compound scaffold provides multiple positions for substitution, allowing for fine-tuning of a compound's physicochemical properties and biological activity. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme-ligand complexes. orientjchem.orgresearchgate.net

The placement and nature of substituents on the pyridine ring can dramatically affect potency and selectivity. For example, in a series of pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors, various substitutions on the pyridine portion were explored. rsc.org The pyridine ring itself is thought to engage in π–π stacking interactions with phenylalanine residues in the kinase binding site, an interaction that can be modulated by substituents. rsc.org

In other related heterocyclic systems, such as imidazo[4,5-b]pyridines, substitutions on the pyridine nucleus have been shown to be critical for biological activity. The introduction of a bromine atom at the pyridine ring, for instance, led to a significant impact on the antiproliferative activity of certain derivatives. mdpi.com Similarly, in a study of pyrazoline-pyridine-triazole hybrids, electron-withdrawing groups like 4-chloro or 3-nitro on an attached phenyl ring (a proxy for substitution effects on an aromatic system) enhanced antibacterial activity compared to the unsubstituted analog. orientjchem.org This suggests that electron-withdrawing or donating groups on the pyridine ring of the core scaffold could similarly modulate its electronic properties and, consequently, its interactions with biological targets. orientjchem.orgresearchgate.net

| Position on Pyridine Ring | Substituent Type | Potential Impact on Biological Activity | Inference from Related Scaffolds |

|---|---|---|---|

| Ortho to Ring Nitrogen | Amino group | Can act as H-bond donor, influencing kinase selectivity. | 6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic activity. nih.gov |

| Various | Electron-Withdrawing (e.g., -Cl, -NO2) | Can enhance potency by altering electronic character and binding interactions. | Chloro and nitro groups enhanced antibacterial activity in pyrazoline-pyridine hybrids. orientjchem.org |

| Various | Electron-Donating (e.g., -OCH3) | May enhance activity, though often to a lesser degree than withdrawing groups. | A 4-methoxy group showed a moderate increase in antibacterial activity. orientjchem.org |

| Various | Halogens (e.g., -Br) | Can significantly modulate antiproliferative and antiviral activity. | Bromo-substitution on imidazo[4,5-b]pyridines yielded promising antiproliferative and antiviral agents. mdpi.com |

Role of the Bromine Atom at Pyrazole Position 4 in Activity and Selectivity

The bromine atom at the C4 position of the pyrazole ring is a key feature of the this compound scaffold. Halogen atoms, particularly bromine, can play several roles in medicinal chemistry.

Secondly, the bromine atom can participate in specific, highly directional interactions known as halogen bonds. This is an attractive non-covalent interaction between the electrophilic region of the halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. This can contribute to enhanced binding affinity and selectivity.

Thirdly, from a synthetic standpoint, the bromine atom serves as a versatile chemical handle. It allows for further functionalization of the scaffold through various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling the introduction of a wide diversity of substituents at the C4 position to explore the SAR of that region. nih.gov In some cases, replacing the bromine with other groups can lead to improved potency. For example, in a series of 6-substituted-4-(3-bromophenylamino)quinazolines, the bromo-substituent on the phenylamino (B1219803) ring was a key feature for potent EGFR/HER-2 kinase inhibition. acs.org

| Feature / Role | Description | Significance in Drug Design |

|---|---|---|

| Electronic Effect | Acts as an electron-withdrawing group, modifying the pKa and electron density of the pyrazole ring. | Alters the strength of hydrogen bonds (e.g., at N1-H) and other electrostatic interactions with the target. nih.gov |

| Halogen Bonding | Can form a specific, directional non-covalent bond with a halogen bond acceptor (e.g., oxygen, nitrogen) on the biological target. | Provides an additional vector for improving binding affinity and selectivity. |

| Steric Influence | Occupies a specific volume in the binding pocket, influencing the overall conformation and fit of the molecule. | Can be used to probe the shape and size of the active site and optimize van der Waals interactions. |

| Synthetic Handle | Enables further chemical modification via cross-coupling reactions. | Allows for late-stage diversification of the scaffold to build extensive SAR and optimize properties. nih.gov |

Conformational and Stereochemical Effects on Biological Profiles

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For this compound derivatives, conformational and stereochemical factors can have a profound impact on their biological profiles.

The bond connecting the pyrazole and pyridine rings allows for rotation, leading to different spatial orientations (conformers) of the two rings relative to each other. The energetically preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. The presence of substituents on either ring can restrict this rotation, potentially locking the molecule into a specific bioactive conformation. In some ortho-substituted biaryl systems, this restricted rotation can be so significant that it leads to atropisomerism—a form of axial chirality where different conformers can be isolated as stable, non-interconverting enantiomers or diastereomers. mdpi.com

Furthermore, the introduction of chiral centers, for instance, through substitution with a chiral side chain on the pyrazole N1 or the pyridine ring, would result in enantiomers. It is common in pharmacology for one enantiomer to be significantly more active than the other, as it will have the correct three-dimensional shape to fit into the chiral binding site of a protein. For example, in the development of pyrazolo[3,4-b]pyridine-based inhibitors, the precise geometry and stereochemistry are crucial for fitting into the ATP-binding pocket of kinases. nih.govnih.gov The planarity of the fused ring system and the specific vectors of its substituents determine which interactions are possible. nih.gov

| Stereochemical/Conformational Factor | Description | Impact on Biological Profile |

|---|---|---|

| Rotational Conformation (Torsion Angle) | The relative orientation of the pyrazole and pyridine rings around the C-C bond connecting them. | Determines the overall 3D shape of the molecule, affecting its ability to fit into a binding pocket. The "bioactive conformation" is often a low-energy state that maximizes target interactions. |

| Atropisomerism | Axial chirality arising from hindered rotation around the pyrazole-pyridine single bond, potentially creating stable enantiomers. | Different atropisomers can have vastly different biological activities and pharmacokinetic properties. mdpi.com |

| Tautomerism | The 1H- and 2H-tautomeric forms of the pyrazole ring. | The 1H-tautomer is generally more stable and biologically relevant for pyrazolo[3,4-b]pyridines, as the N1-H often acts as a key hydrogen bond donor. nih.gov |

| Chiral Centers | Introduction of stereocenters via substituents. | Leads to enantiomers or diastereomers, where one isomer is typically much more potent due to specific stereochemical requirements of the biological target. |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a bioisosteric equivalent. nih.govnih.gov This approach is often employed to escape patent-protected chemical space, improve physicochemical or pharmacokinetic properties, or discover new modes of binding. rsc.org

Starting from a this compound lead, several scaffold hopping strategies could be envisioned. One approach is to replace the pyrazole ring with other five-membered heterocycles like isoxazole, thiazole, or triazole, while retaining the pyridine moiety. This maintains a similar spatial arrangement of key interaction points but alters the electronic properties and hydrogen bonding capabilities. nih.gov

Another strategy involves replacing the pyridine ring with other aromatic or heteroaromatic systems, such as a phenyl, pyrimidine (B1678525), or even a different pyridyl isomer. This can be used to modulate properties like basicity, solubility, and metabolic stability. rsc.org For example, in the development of DLK inhibitors, a shape-based scaffold hopping approach was used to convert a pyrimidine core to a pyrazole core, resulting in improved physicochemical properties. researchgate.net Similarly, the pyrazolo[3,4-b]pyridine scaffold has been successfully used as a "scaffold hop" to design novel TRK kinase inhibitors, replacing the core of known drugs like larotrectinib. rsc.org

Lead optimization then involves the systematic, iterative modification of these new scaffolds. This includes exploring different substitution patterns, guided by the SAR of the original series and computational modeling, to enhance potency, selectivity, and drug-like properties. acs.orgnih.gov

| Original Scaffold | Hopping Strategy | Potential Replacement Scaffold(s) | Rationale / Goal |

|---|---|---|---|

| 3-(Pyrazol-3-yl)pyridine | Heterocycle Replacement (Pyrazole) | 3-(Isoxazol-5-yl)pyridine, 3-(Thiazol-2-yl)pyridine | Modify H-bond donor/acceptor patterns, alter metabolic stability, explore new intellectual property. nih.gov |

| 3-(Pyrazol-3-yl)pyridine | Heterocycle Replacement (Pyridine) | 1-(Pyrazol-3-yl)benzene, 2-(Pyrazol-3-yl)pyrimidine | Alter basicity, solubility, and potential for P450 metabolism. rsc.org |

| 3-(Pyrazol-3-yl)pyridine | Ring Closure / Fusion | 1H-Pyrazolo[3,4-b]pyridine, 1H-Indazole | Create a more rigid structure to lock in a bioactive conformation and improve potency. acs.org |

| 3-(Pyrazol-3-yl)pyridine | Topology-Based Hopping | Novel bicyclic or unrelated monocyclic systems | Discover completely new chemotypes that retain key pharmacophore features but have drastically different core structures. nih.govresearchgate.net |

Applications Beyond Medicinal Chemistry

Agrochemical Formulations and Crop Protection

The pyrazole (B372694) nucleus is a well-established and significant motif in modern agrochemicals, forming the core of many commercial fungicides, insecticides, and herbicides. The inclusion of a pyrazole ring in a molecule can confer potent biological activity against a range of agricultural pests and diseases.

While direct studies on the agrochemical efficacy of 3-(4-Bromo-1H-pyrazol-3-yl)pyridine are not extensively documented in publicly available research, its structural isomer, 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride, is noted for its use in the formulation of agrochemicals. This suggests its utility in enhancing the efficacy of crop protection products against pests and diseases. The general class of pyrazole derivatives is widely explored in agrochemical research due to their broad spectrum of biological activities. The specific substitution pattern of this compound, featuring both a nitrogen-rich pyridine (B92270) ring and an electron-withdrawing bromine atom, presents a profile consistent with molecules designed for biological activity, indicating its potential as a valuable intermediate or active ingredient in the development of new crop protection agents.

Ligands in Coordination Chemistry and Metal Complexes

Pyrazole and its derivatives are widely used as ligands in coordination chemistry due to their versatile binding modes. The pyrazolyl-pyridine framework, in particular, is a prominent ligand scaffold. More complex ligands, such as 2,6-bis(pyrazol-3-yl)pyridines (3-bpp), are known to form stable, pseudo-octahedral complexes with various transition metals, including iron(II). These complexes are central to the study of phenomena like spin crossover.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. Iron(II) complexes with N6 donor ligands, such as those from the 2,6-bis(pyrazol-3-yl)pyridine family, are extensively studied for their SCO properties. The electronic and steric properties of substituents on the ligand framework play a crucial role in tuning the ligand field strength, which in turn determines whether SCO occurs and at what temperature.

For instance, research on iron(II) complexes with N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligands demonstrates that even subtle changes to the ligand can trap the metal ion in different spin states. Similarly, studies on asymmetric tridentate ligands incorporating bromo-substituted phenyl and pyrazolyl groups have been conducted. A notable example is the iron(II) complex with the ligand 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, which was found to be in a low-spin state, as indicated by its average Fe-N bond distance of 1.949 Å. This highlights how bromo-substituents are incorporated into ligands to modulate the electronic environment of the metal center.

While this compound is a simpler, monodentate or potentially bridging bidentate ligand, its combination of a pyrazole and pyridine ring suggests it could be a valuable building block for creating more complex, multidentate ligands designed to induce and control spin-crossover behavior in metal complexes.

Table 1: Fe-N Bond Length in a Related Low-Spin Iron(II) Complex

| Compound Name | Metal Ion | Spin State | Average Fe-N Bond Length (Å) |

|---|---|---|---|

| [Fe(II)(C₁₇H₁₂BrN₆O)₂]·2MeOH | Fe(II) | Low-Spin | 1.949 |

Data sourced from a study on a complex containing 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligands.

Metal complexes derived from pyrazole-based ligands are also explored for their catalytic activities. The electronic properties and coordination geometry enforced by the ligand can facilitate various catalytic transformations. For example, some cobalt(II) coordination polymers have demonstrated bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). Furthermore, gold(III) complexes with ligands derived from 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone have shown the ability to inhibit enzymes like thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB), indicating catalytic or pseudo-catalytic interactions with biological systems.

Although specific studies detailing the catalytic use of this compound complexes are scarce, the presence of multiple nitrogen donor sites makes it a candidate for stabilizing catalytically active metal centers. Its structure could be incorporated into larger ligand systems for applications in areas such as transfer hydrogenation, oxidation reactions, or C-C coupling reactions, a common application area for pyridine and pyrazole-containing complexes.

Development of Chemical Biology Probes (e.g., Radioligands for PET Imaging)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiolabeled probes to visualize and quantify biological processes in vivo. The development of selective radioligands for specific biological targets is a major focus of chemical biology. Pyrazole-based structures are frequently used as scaffolds for these probes.

A recent area of interest is the imaging of the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target implicated in neurological disorders. Research has led to the development of PET radioligands based on a pyrazol-4-yl-pyridine core structure. These probes show good brain uptake and target-specific binding. The goal of this research has been to create radiofluorinated analogues for broader clinical use, leading to structure-activity relationship studies of various pyrazol-4-yl-pyridine derivatives. Although this research focuses on the pyrazol-4-yl isomer, it establishes the pyrazolyl-pyridine scaffold as a highly promising platform for developing brain-penetrant PET imaging agents. The bromo-substituent on this compound serves as a versatile chemical handle for introducing a positron-emitting radionuclide (like ¹⁸F or ¹¹C) through well-established radiolabeling reactions, marking it as a potential precursor for novel PET probes.

Fluorescent Agents and Dyes

Pyrazole derivatives are recognized for their fluorescent properties and have been developed as fluorescent probes, dyes, and materials. Their high synthetic versatility allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths and quantum yields.

For instance, novel fluorescent boron(III) complexes containing a pyrazole ring have been synthesized and shown to exhibit fluorescence emission in the green region of the visible spectrum, with some demonstrating aggregation-induced emission enhancement. Other research focuses on pyrazolopyridine derivatives as fluorescent probes for detecting metal ions or other analytes. These probes often work via mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), where the fluorescence is modulated by the presence of the target analyte.

While this compound itself has not been characterized as a fluorescent agent, its heterocyclic aromatic structure is a common feature in many organic fluorophores. The pyrazole and pyridine rings provide a conjugated system that can be further extended or functionalized to create novel dyes. The bromine atom can be used as a synthetic handle for coupling reactions to attach other chromophores or auxochromes, thereby systematically modifying the photophysical properties. This positions the compound as a valuable building block for the rational design of new fluorescent materials and chemical sensors.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride |

| 2,6-bis(pyrazol-3-yl)pyridine |

| 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine |

| 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone |

Future Research Directions and Therapeutic Potential of 3 4 Bromo 1h Pyrazol 3 Yl Pyridine

Elucidation of Novel Biological Targets and Mechanisms of Action

The primary impetus for future research into 3-(4-Bromo-1H-pyrazol-3-yl)pyridine lies in identifying its specific biological targets and understanding its mechanisms of action. The broad bioactivity of the pyrazole (B372694) scaffold suggests a wide range of potential applications. dntb.gov.ua Analogous pyrazolo[3,4-b]pyridine structures have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. nih.govrsc.org

Key research efforts should focus on:

Kinase Inhibition Profiling: A comprehensive screening of this compound against a panel of human kinases is a critical first step. Based on the activity of related compounds, promising targets could include Tropomyosin receptor kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1). nih.govrsc.orgrsc.org For instance, derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against TRKA with IC50 values in the nanomolar range. rsc.org

Tubulin Polymerization Inhibition: Some pyridine-bridged and pyrazolo[3,4-b]pyridine analogues of combretastatin (B1194345) A-4 have shown significant antiproliferative effects by inhibiting tubulin polymerization. nih.govacs.org Molecular modeling studies have suggested that these compounds likely occupy the colchicine (B1669291) binding site on tubulin. nih.gov Investigating whether this compound shares this mechanism could open up its potential as an anti-mitotic agent.

Target Deconvolution in Phenotypic Screens: Employing phenotypic screening approaches using various cancer cell lines can help identify the compound's cellular effects. Subsequent target deconvolution studies, using techniques such as chemical proteomics, can then pinpoint the specific molecular targets responsible for the observed phenotype. A close analog, 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride, has been noted as an intermediate for developing anti-cancer and anti-inflammatory agents, suggesting these as primary areas for phenotypic screening. chemimpex.com

Design and Synthesis of Highly Potent and Selective Analogues

Once primary biological targets are identified, the next logical step is the rational design and synthesis of analogues of this compound to enhance potency and selectivity. Structure-activity relationship (SAR) studies will be paramount in this endeavor.

Future work in this area should include:

Modification of the Pyridine (B92270) and Pyrazole Rings: Systematic substitution on both the pyridine and pyrazole rings can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for the target protein. For example, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives, the addition of different substituents to the pyrazole ring was found to significantly impact their inhibitory activity against TBK1. nih.gov

Bioisosteric Replacement: The bromine atom on the pyrazole ring is a key feature that can be replaced with other functional groups (e.g., chlorine, fluorine, cyano, or small alkyl groups) to probe the importance of this position for biological activity and to fine-tune the compound's physicochemical properties.

Scaffold Hopping: While maintaining the core pyrazole-pyridine linkage, altering the core scaffold itself, for instance by creating fused ring systems like pyrazolo[3,4-b]pyridines, could lead to novel compounds with improved pharmacological profiles. rsc.org This strategy has been successfully used to develop novel Tropomyosin receptor kinase (TRK) inhibitors. rsc.org

A summary of biologically active pyrazole-based scaffolds is presented in the table below.

| Scaffold | Biological Activity | Reference |

| Pyrazolo[3,4-b]pyridine | Tubulin Polymerization Inhibition | nih.gov |

| Pyridine-linked Combretastatin Analogues | Cell Cycle Arrest at G2/M Phase | acs.org |

| 1H-pyrazolo[3,4-b]pyridine | TBK1 Inhibition | nih.gov |

| 1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | rsc.org |

| Pyrazolo[3,4-b]pyridine | TRK Inhibition | rsc.org |

| 4-(Pyrazol-3-yl)-pyridines | JNK Inhibition | nih.gov |

Integration of Advanced Computational Methods in Drug Discovery

Computational chemistry is an indispensable tool for accelerating the drug discovery process for pyrazole derivatives. researchgate.net In the context of this compound, computational methods can guide the design of new analogues and provide insights into their potential mechanisms of action.

Future computational studies should involve:

Molecular Docking and Dynamics: Once a biological target is validated, molecular docking studies can predict the binding mode of this compound and its analogues within the active site of the target protein. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex and identify key interactions.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties of the compound and its analogues, which can be correlated with their biological activity.

Virtual Screening and QSAR: Large virtual libraries of pyrazole-pyridine derivatives can be screened in silico against the identified target to prioritize compounds for synthesis. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their structural features.

Exploration of New Therapeutic Areas

While the initial focus for pyrazole derivatives has been predominantly on oncology and inflammation, the versatility of the scaffold suggests potential applications in other therapeutic areas.

Future explorations should consider:

Neurological Disorders: A commercial supplier notes that 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride is used as an intermediate in the development of drugs for neurological disorders. chemimpex.com This provides a strong rationale for investigating the potential of this compound and its derivatives in treating conditions such as neurodegenerative diseases or psychiatric disorders. The pyrazolo[3,4-b]pyridine scaffold has been explored for its activity on nervous system targets. nih.gov

Infectious Diseases: Pyrazole-containing compounds have historically shown a broad spectrum of antimicrobial activities. Screening this compound and its derivatives against a panel of bacteria and fungi could uncover novel anti-infective agents.

Cardiovascular and Metabolic Diseases: Given the role of various kinases in these conditions, the potential kinase inhibitory activity of this compound class makes them interesting candidates for investigation in cardiovascular and metabolic disorders.

Development of Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the future translation of this compound and its analogues into clinical candidates.

Future research in this domain should aim for:

One-Pot Syntheses: Designing multi-component, one-pot reactions to construct the pyrazole-pyridine scaffold can significantly improve efficiency and reduce waste compared to traditional multi-step syntheses. Cascade reactions, such as the 6-endo-dig cyclization, have been successfully used for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Catalytic Methods: Exploring novel catalytic systems, including transition metal catalysts (e.g., palladium, copper) and organocatalysts, can lead to milder reaction conditions and improved yields. Copper-catalyzed coupling reactions have been employed in the synthesis of related pyrazolo[3,4-b]pyridine derivatives. growingscience.com

Green Chemistry Approaches: The use of greener solvents, reducing the number of protection/deprotection steps, and minimizing the generation of hazardous byproducts should be a key consideration in the development of new synthetic routes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Bromo-1H-pyrazol-3-yl)pyridine to improve yield and purity?

- Methodological Answer: Synthesis optimization involves controlling reaction parameters such as stoichiometry, temperature, and purification techniques. For example, in analogous pyrazole derivatives, heating reactants (e.g., 3-fluoro-2-formylpyridine with anhydrous hydrazine) at 110°C for 16 hours under reflux, followed by extraction with ethyl acetate and washing with dilute HCl, yielded intermediates. Subsequent bromination with HBr and purification via liquid chromatography improved purity . Key considerations include:

- Stoichiometry: Ensure molar ratios align with reaction mechanisms (e.g., 1:1 for cyclization steps).

- Purification: Use column chromatography or recrystallization to isolate products from side reactions (e.g., unreacted starting materials).

- Catalysts: Employ Pd catalysts (e.g., Pd₂(dba)₃) for cross-coupling steps, as seen in Suzuki-Miyaura reactions for pyridine derivatives .

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer: Structural confirmation requires a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine/pyrazole rings) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and stereochemistry .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer: Stability studies should include:

- Thermal Analysis: TGA/DSC to monitor decomposition temperatures.

- Solvent Compatibility: Test solubility and stability in polar (e.g., DMSO, MeOH) vs. non-polar solvents.

- Light/Oxygen Sensitivity: Store samples in amber vials under inert gas (N₂/Ar) to prevent photodegradation or oxidation, as brominated heterocycles are often light-sensitive .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., bromine at the 4-position as an electrophilic center). Molecular docking studies may also predict binding affinities in biological targets. For example, pyrazole-pyridine hybrids have been modeled for kinase inhibition, guiding synthetic prioritization .

Q. What strategies resolve contradictions in spectroscopic data for brominated pyrazole derivatives?

- Methodological Answer: Contradictions often arise from:

- Tautomerism: Pyrazole rings may exhibit 1H/2H tautomerism, altering NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize dominant tautomers .

- Impurity Interference: Compare HPLC traces with synthetic intermediates to identify unreacted precursors or byproducts.

- Crystallographic Validation: Cross-reference NMR/MS data with X-ray structures to confirm assignments .

Q. How can researchers design bioactivity assays for this compound derivatives?

- Methodological Answer:

- Target Selection: Focus on kinases or antimicrobial targets, as pyridine-pyrazole scaffolds are common in inhibitors .

- Assay Conditions: Use microplate-based assays (e.g., ATPase activity for kinases) with controls for solvent interference (e.g., DMSO ≤1% v/v).

- Dose-Response Analysis: Generate IC₅₀ curves using serial dilutions (1 nM–100 µM) and validate with triplicate replicates .

Q. What safety protocols are critical when handling hazardous intermediates in the synthesis of brominated pyrazoles?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., HBr, DMF).

- Waste Disposal: Neutralize acidic/basic waste before disposal, following EPA guidelines for halogenated organics .

Data Analysis and Contradiction Management

Q. Why might synthetic yields vary significantly between similar brominated pyrazole derivatives?

- Methodological Answer: Yield discrepancies often stem from:

- Steric Effects: Bulky substituents (e.g., tert-butyl groups) hinder reaction progress, reducing yields.

- Catalyst Efficiency: Pd-based catalysts vary in activity; screening ligands (e.g., XPhos vs. SPhos) can optimize cross-coupling steps .

- Purification Losses: Hydrophilic byproducts may co-elute during chromatography, requiring gradient solvent systems .

Q. How can researchers address regioselectivity challenges in bromination reactions of pyrazole-pyridine hybrids?

- Methodological Answer:

- Directing Groups: Install temporary directing groups (e.g., -Boc) to steer bromination to the desired position.

- Solvent Effects: Polar aprotic solvents (e.g., DCM) favor electrophilic substitution at electron-rich sites.

- Computational Guidance: Use DFT to predict the most reactive positions, as seen in studies of pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.